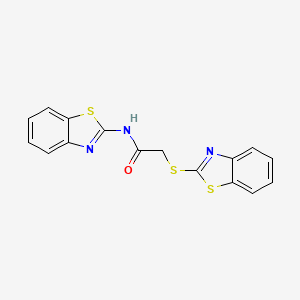
N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, also known as BTA-1, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole compounds and has been studied for its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Benzothiazole derivatives are a focal point in chemistry due to their unique structure and properties. These compounds are integral to numerous natural and synthetic bioactive molecules. Their synthesis, structural activity relationship, and importance in medicinal chemistry have been comprehensively reviewed, highlighting their wide range of pharmacological activities and their minimal toxic effects. The synthesis methods vary, from conventional multistep processes to one-pot, atom economy procedures that align with green chemistry principles. These methods facilitate the exploration of benzothiazole derivatives in developing new drugs and materials (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).
Therapeutic and Biological Activities
Benzothiazole derivatives are celebrated for their broad spectrum of biological and pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelminthic, and anti-cancer properties. This versatility makes benzothiazoles compelling candidates in drug discovery and medicinal chemistry. The therapeutic potential of these derivatives is so significant that they are often considered for clinical usage to treat various diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015; Choudhary, Jeyabalan, & Kalra, 2017).
Anticancer Applications
Among the pharmacological activities, the anticancer potential of benzothiazole derivatives is notably emphasized. These compounds, through various mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis by reactive oxygen species (ROS) activation, exhibit potent anticancer activities across different cell lines. This indicates a promising direction for the development of benzothiazole-based chemotherapeutics in cancer treatment (Ahmed et al., 2012; Irfan et al., 2019).
Pharmacological Importance
The benzothiazole scaffold is fundamental in the development of new therapeutic agents due to its versatility and efficacy in various biological activities. The pharmacological importance of benzothiazole and its derivatives is highlighted in numerous studies, showing a broad spectrum of activities and the potential for future drug development. These activities further underline the importance of structural variations and modifications in enhancing the therapeutic potential of benzothiazole derivatives (Asif & Imran, 2020; Rosales-Hernández et al., 2022).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c20-14(19-15-17-10-5-1-3-7-12(10)22-15)9-21-16-18-11-6-2-4-8-13(11)23-16/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFMABOMZBBKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

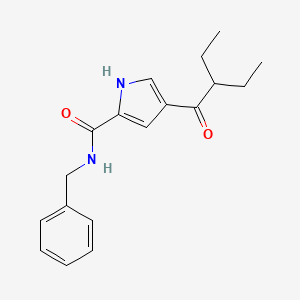
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)
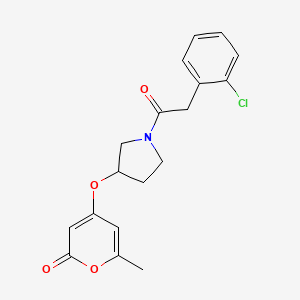
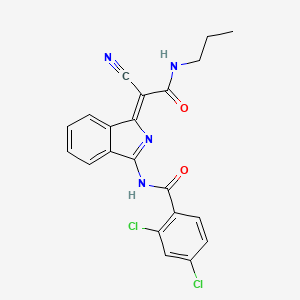
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)

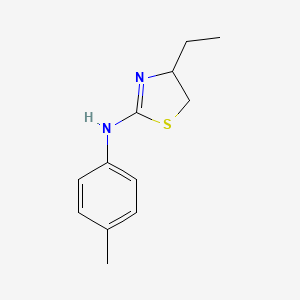
![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)
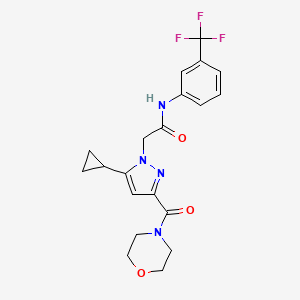
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)